molecular formula C16H34O B030547 2-Hexyl-1-decanol CAS No. 2425-77-6

2-Hexyl-1-decanol

Cat. No.: B030547
CAS No.: 2425-77-6
M. Wt: 242.44 g/mol
InChI Key: XULHFMYCBKQGEE-UHFFFAOYSA-N
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Description

Hexyldecanol: , also known as 2-Hexyl-1-decanol, is a long-chain aliphatic alcohol with the molecular formula C₁₆H₃₄O. It is a colorless, oily liquid that is insoluble in water but soluble in alcohol, ether, and oils. Hexyldecanol is commonly used in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing, due to its emollient and solvent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyldecanol can be synthesized through the Guerbet reaction, which involves the condensation of two alcohol molecules in the presence of a catalyst. This reaction typically uses a base such as sodium or potassium hydroxide and a high temperature to facilitate the formation of the branched alcohol .

Industrial Production Methods: In industrial settings, hexyldecanol is often produced from natural sources such as coconut oil, palm oil, and soybean oil. The process involves the hydrogenation of fatty acids or fatty acid esters derived from these oils. The hydrogenation process is carried out under high pressure and temperature in the presence of a metal catalyst, such as nickel or palladium .

Chemical Reactions Analysis

Types of Reactions: Hexyldecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexyldecanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: Hexyldecanol is used in cell culture studies to investigate its effects on cellular processes.

    Medicine: It has been studied for its potential use in drug delivery systems and as an active ingredient in topical formulations for skin conditions.

    Industry: Hexyldecanol is used in the production of lubricants, plasticizers, and surfactants. .

Comparison with Similar Compounds

Hexyldecanol’s unique structure and properties make it a versatile compound with a wide range of applications in different fields.

Properties

IUPAC Name

2-hexyldecan-1-ol
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InChI

InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3
Source PubChem
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InChI Key

XULHFMYCBKQGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CO
Source PubChem
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Molecular Formula

C16H34O
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DSSTOX Substance ID

DTXSID1041265
Record name 2-Hexyl-1-decanol
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Molecular Weight

242.44 g/mol
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Physical Description

Liquid, Colorless oily liquid with a mild sweet odor; [Sasol MSDS]
Record name 1-Decanol, 2-hexyl-
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Record name 2-Hexyl-1-decanol
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CAS No.

2425-77-6
Record name 2-Hexyl-1-decanol
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Record name 1-Decanol, 2-hexyl-
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Record name 2-Hexyl-1-decanol
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Record name 1-Decanol, 2-hexyl-
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Record name 2-hexyldecan-1-ol
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Synthesis routes and methods I

Procedure details

2-methyl-1-heptadecanol; 2-ethyl-1-hexadecanol;
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Synthesis routes and methods II

Procedure details

The ester oil of claim 1 being the monoisopalmitic acid-di-n-C8-10 alkanoic acid ester of trimethylolpropane, said isopalmitic acid being obtained by the oxidation of 2-hexyldecanol formed from n-octanol by the Guerbet synthesis.
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acid-di-n-C8-10 alkanoic acid ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A
    • A: Research shows that using 2-hexyl-1-decanol as a co-substrate with glucose in Candida bombicola cultures can lead to the production of novel sophorolipids, including a unique alkyl-glucoside with a branched hydrophobic component. [, ]

      A: Studies have explored the transesterification of waste fish oil fatty ethyl esters with various alcohols, including this compound. Results show that immobilized lipases are particularly effective catalysts for transesterification with larger alcohols like this compound, offering high stability and reusability. []

    • A: Yes, this compound (also known as C16 Guerbet alcohol) can be synthesized from n-octanol using a supported CuO-NiO catalyst in the presence of KOH. This catalytic approach has demonstrated promising yields and selectivity. []
    • A: Due to its long hydrophobic chain and single hydroxyl group, this compound exhibits characteristics of both alkanes and alcohols. This unique structure influences its solubility in different solvents and its behavior in mixtures. []
    • A: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed to identify and quantify this compound in complex matrices, such as plant extracts, fermentation broths, and environmental samples. [, , , , , ]
      • A: The choice of alternatives depends on the specific application. For instance, in sophorolipid production, other hydrophobic co-substrates like fatty acids or plant oils can be used, leading to different sophorolipid profiles. [] In the synthesis of Guerbet alcohols, variations in the catalyst system or starting materials can lead to different product distributions. []
      • A: Apart from GC-MS, other analytical techniques like nuclear magnetic resonance (NMR) spectroscopy can provide valuable structural information. [] Computational chemistry tools can be employed to model its interactions and properties. []
        • A: The branched structure of this compound significantly affects its physical properties, such as melting point, viscosity, and solubility, compared to linear alcohols with the same number of carbon atoms. [] This structural difference also impacts its interactions with enzymes, as seen in the transesterification reactions using lipases. []
        • A: Research suggests that this compound, identified as a volatile compound emitted by aphid-infested soybean plants, exhibits a high binding affinity to specific odorant binding proteins (CpalOBPs) in the lacewing Chrysopa pallens, a natural predator of aphids. This interaction might contribute to the lacewing's ability to locate aphids as prey. []

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